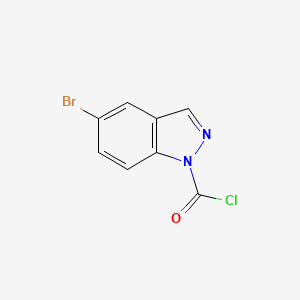![molecular formula C6H9N7 B13644243 2',5'-Dimethyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13644243.png)
2',5'-Dimethyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,5’-Dimethyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dimethyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the reaction of dimethyl sulfate with appropriate triazole precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dimethyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole oxides, while reduction may produce triazole amines.
Scientific Research Applications
2’,5’-Dimethyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2’,5’-Dimethyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole structure with similar chemical properties.
3,5-Dimethyl-1H-pyrazole: Another heterocyclic compound with a similar structure but different nitrogen positioning.
Imidazole: A five-membered ring with two nitrogen atoms, often compared due to its similar reactivity.
Uniqueness
2’,5’-Dimethyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine is unique due to its specific substitution pattern and the presence of two triazole rings. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C6H9N7 |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
5-(2,5-dimethyl-1,2,4-triazol-3-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H9N7/c1-3-8-5(13(2)12-3)4-9-6(7)11-10-4/h1-2H3,(H3,7,9,10,11) |
InChI Key |
NPBWGSNAAHJOGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C2=NC(=NN2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



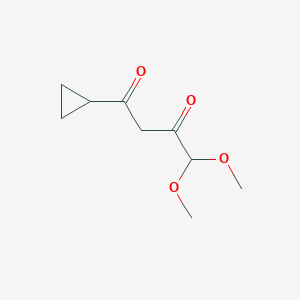

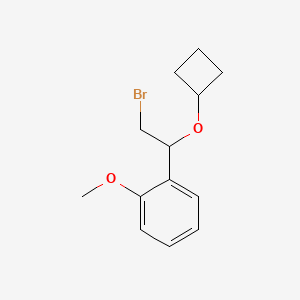
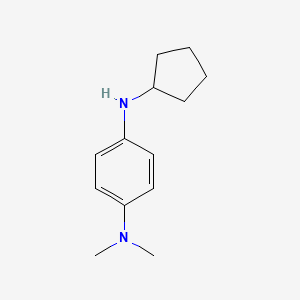

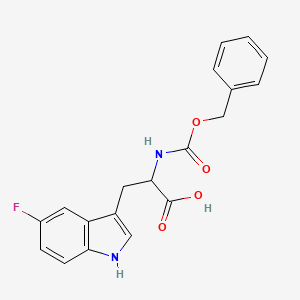
![N4,N4'-Bis(2-hydroxyethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide](/img/structure/B13644195.png)
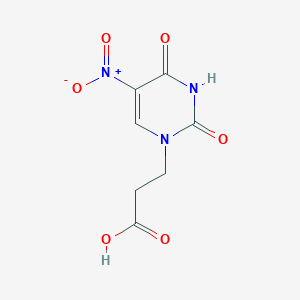


![(R)-7'-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine](/img/structure/B13644233.png)
